Bromoform

Descripción

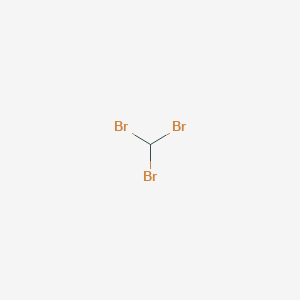

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

bromoform | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBr3/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKBFYAXUHHXCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBr3 | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021374 | |

| Record name | Bromoform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bromoform appears as a colorless liquid with a chloroform-like odor. Denser than water (density: 2.9 g / cm3 ) and slightly soluble in water. Hence sinks in water. Nonflammable. Toxic by ingestion, inhalation and skin absorption. A lachrymator. Used as a solvent and to make pharmaceuticals. Often stabilized with 1 to 3% ethanol., Colorless to yellow liquid with a chloroform-like odor; Note: A solid below 47 degrees F; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON EXPOSURE TO LIGHT AND AIR., Colorless to yellow liquid with a chloroform-like odor., Colorless to yellow liquid with a chloroform-like odor. [Note: A solid below 47 °F.] | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/317 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/576 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromoform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0066.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

301.1 °F at 760 mmHg (NTP, 1992), 149.2 °C, 149.5 °C, 301 °F | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/576 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromoform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0066.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 0.1 mg/mL at 72.5 °F (NTP, 1992), In water, 3,100 mg/L at 25 °C, Soluble in about 800 parts water, In water, 0.3 g/100 mL water at 30 °C, 0.1 g/100 g water at 20 °C, For more Solubility (Complete) data for Bromoform (8 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.1 (poor), 0.1% | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Bromoform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0066.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.8912 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.8788 g/cu cm at 25 °C, Relative density (water = 1): 2.9, 2.89 | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/576 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromoform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0066.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

8.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.7 (Air = 1), Relative vapor density (air = 1): 8.7, 8.7 | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/576 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

5 mmHg at 68 °F ; 5.6 mmHg at 77 °F (NTP, 1992), 5.4 [mmHg], 5.4 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 0.67, 5 mmHg | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/317 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bromoform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/576 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromoform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0066.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless heavy liquid, Colorless to yellow liquid [Note: A solid below 47 degrees F] | |

CAS No. |

75-25-2, 4471-18-5 | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromoform [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribromomethyl radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004471185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoform | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03054 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bromoform | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromoform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoform | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOFORM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUT9J99IMU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromoform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/576 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methane, tribromo- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/PB557300.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

48 °F (NTP, 1992), 8.69 °C, 8.3 °C, 47 °F | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/576 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromoform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0066.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Environmental Occurrence and Dynamics of Bromoform

Natural and Anthropogenic Sources of Bromoform in the Environment

Anthropogenic Formation of this compound

Industrial Discharges and Wastewater Treatment Effluents as this compound Sources

Wastewater treatment plants (WWTPs) are recognized sources of disinfection by-products (DBPs), including THMs like this compound. ams-h2o.com Chlorination, the most common method for disinfecting treated wastewater, reacts with organic and inorganic substances in the water to form DBPs. ams-h2o.com The characteristics of the source water, such as the type and amount of organic precursors and bromide concentrations, influence the formation and speciation of THMs in WWTPs. ams-h2o.com Disinfection parameters like contact time, pH, chlorine dose, and water temperature also affect THM formation. ams-h2o.com While a significant percentage of microplastics are removed during wastewater treatment, the large volume of effluent discharged daily can still release millions of microplastic particles into natural water bodies, which can then adsorb DBPs like this compound. mdpi.com

Studies have detected this compound in municipal wastewater samples. For instance, samples from New York City wastewater pollution control plants showed this compound concentrations ranging from 0.4–10 µg/L in raw influent and 0.3–11 µg/L in plant effluent samples between 1989 and 1993. cdc.gov

Industrial water treatment, particularly the chlorination of cooling water in coastal power plants, is a significant anthropogenic source of this compound, especially in regions with rapid industrial growth like East and Southeast Asia. copernicus.orgresearchgate.net These anthropogenic sources from industrial water treatment may be a missing factor in global estimates of organic bromine fluxes to the atmosphere. copernicus.orgresearchgate.netacs.org

Environmental Fate and Transport of this compound

This compound's environmental fate and transport are influenced by its physical and chemical properties, as well as various environmental processes. This compound is slightly soluble in water and tends to volatilize from water when exposed to air. nih.govcdc.gov It has a minor tendency to be adsorbed by soils and sediments. cdc.gov

This compound Distribution and Partitioning in Aquatic Systems (Water, Sediment)

This compound is relatively stable in water. cdc.gov Its slight solubility in water means it could be removed from the air by dissolution into clouds or raindrops. clu-in.org In aquatic systems, this compound is not expected to adsorb significantly to suspended solids and sediment based on its Koc values. nih.gov Calculated and measured values of Koc for this compound range from 62 to 126, indicating a minor tendency for adsorption. cdc.gov This suggests that transport in surface or groundwater is likely to be important. epa.gov

This compound has been detected in surface water and groundwater samples collected at hazardous waste sites. cdc.govcdc.gov It has also been measured or detected in numerous drinking water systems. nih.gov The formation of this compound during drinking water chlorination is dependent on the presence of bromide in the untreated water. nih.gov Average levels in chlorinated drinking water are usually less than 5 µg/L. cdc.govcdc.gov

In sediment samples from hazardous waste sites, this compound has been identified, although less frequently than in water. cdc.gov The U.S. EPA STORET Data Base indicated this compound was found in sediment samples at a concentration range of 0.10-0.025 ppm (wet weight) with an average concentration of 0.014 ppm. clu-in.org

This compound may be slightly bioconcentrated by aquatic organisms, with octanol/water partition coefficient (Kow) values around 240. cdc.gov However, measured bioconcentration factor (BCF) values suggest the potential for bioconcentration in aquatic organisms is low. nih.govclu-in.org Depuration in aquatic organisms has been reported to be very rapid. clu-in.org

Microbial Degradation of this compound in Water and Soil

Microbial degradation of this compound in water and soil may be a significant removal process, particularly under anaerobic conditions. nih.govclu-in.orgepa.govepa.gov While biodegradation is not considered an important environmental fate process in soil or water under aerobic conditions based on some tests, this compound is readily degraded in laboratory experiments under anaerobic conditions. nih.gov Increased degradation rates have been observed under conditions similar to those found inside ferrogenic aquifers, especially at higher pH. cdc.gov One reported degradation product of this compound under anaerobic conditions is dibromomethane. cdc.gov

Hydrolysis as a Removal Process for this compound in Soil

Hydrolysis is not expected to be an important environmental fate process for this compound in soil or water. nih.govclu-in.orgclu-in.orgepa.gov The estimated hydrolytic half-life of this compound in water is approximately 686 years. nih.gov

Global and Regional Environmental Concentrations of this compound

This compound is present in the environment from both natural and anthropogenic sources. Natural production occurs in the ocean by marine algae and sea kelp. nih.govcdc.gov this compound is the main component of volatile organohalides emitted by some macroalgae. nih.gov

Anthropogenic sources, particularly the chlorination of drinking water and industrial water, contribute significantly to this compound levels. cdc.govcdc.govcopernicus.orgresearchgate.net The principal anthropogenic source is the chlorination of water containing organic materials and bromide ions. cdc.govcdc.gov Ozonation of water containing bromide ions has also been shown to be a source of this compound. cdc.gov

Global annual average atmospheric mixing ratios of this compound over the ocean have been modeled at 0.67 ppt (B1677978), with higher mixing ratios in tropical regions. copernicus.org Regional atmospheric concentrations can vary; for example, studies have reported ranges of 1.0–22.7 pptv off the coast of Galway, Ireland, and 1.0–37.4 pptv off the Antarctic Peninsula. cdc.gov Air samples collected near chemical plants have shown mean this compound concentrations around 0.9 ppt. cdc.gov Levels in outside air are generally very low, typically less than 0.01 ppb. epa.gov

In surface water, global annual average concentrations have been modeled at 5.04 pmol/L in the surface ocean, with higher concentrations in upwelling regions. copernicus.org this compound has been detected in surface water and groundwater at hazardous waste sites. cdc.govcdc.gov Concentrations in chlorinated drinking water are quite variable but usually average less than 5 µg/L. cdc.govcdc.gov

Data on this compound concentrations in wastewater treatment effluents show varying levels depending on the source and treatment process. Influent concentrations in New York City municipal wastewater ranged from 7 to 40 µg/L, while effluent concentrations ranged from 3 to 11 µg/L. cdc.gov

This compound has been identified at numerous hazardous waste sites in the United States. cdc.govcdc.gov As of 2005, this compound was identified at least 140 sites on the EPA National Priorities List (NPL). cdc.govcdc.gov

Here is a table summarizing some reported environmental concentrations of this compound:

| Environmental Medium | Location/Source | Concentration Range/Average | Citation |

| Atmospheric Air (Marine) | Atlantic Ocean (Baseline Biogenic) | 0.6–6.6 ppt (6.2–68.2 ng/m³) | nih.gov |

| Atmospheric Air (Marine) | Atlantic Ocean | 0.6–460 ppt (6.2–4.8 µg/m³) | nih.gov |

| Atmospheric Air (Marine) | Off the coast of Galway, Ireland | 1.0–22.7 pptv | cdc.gov |

| Atmospheric Air (Marine) | Off the Antarctic Peninsula | 1.0–37.4 pptv | cdc.gov |

| Atmospheric Air (Near Plants) | Near four chemical plants in Arkansas | Mean 0.9 ppt (9 ng/m³) | cdc.gov |

| Atmospheric Air (Modeled) | Global annual average over the ocean | 0.67 ppt | copernicus.org |

| Surface Ocean Water (Modeled) | Global annual average | 5.04 pmol/L | copernicus.org |

| Surface Ocean Water (Modeled) | Upwelling region off the coast of Peru | Highest annual mean 28.37 pmol/L | copernicus.org |

| Drinking Water | Chlorinated drinking water | Usually < 5 µg/L | cdc.govcdc.gov |

| Drinking Water | U.S. EPA National Organics Reconnaissance Survey | 0.0008–0.092 ppm (in positive samples) | epa.gov |

| Municipal Wastewater | New York City (Raw Influent) | 0.4–10 µg/L | cdc.gov |

| Municipal Wastewater | New York City (Plant Effluent) | 0.3–11 µg/L | cdc.gov |

| Industrial Waste Effluent | Various industries | Not detected - 44 µg/L (nonferrous metals) | nih.gov |

| Industrial Waste Effluent | Pulp and paperboard mills | Not detected - 62 µg/L | nih.gov |

| Groundwater | Hazardous waste sites | Detected at 103 of 140 sites | cdc.govcdc.gov |

| Sediment | Hazardous waste sites | Detected at 3 of 140 sites | cdc.govcdc.gov |

| Sediment | U.S. EPA STORET Data Base | 0.10–0.025 ppm wet weight (average 0.014 ppm) | clu-in.org |

| Swimming Pools (Indoor) | USA | < 0.1–20 µg/m³ (air above surface) | nih.gov |

| Spas (Indoor) | USA | < 0.1–62 µg/m³ (air above surface) | nih.gov |

This compound Levels in Drinking Water Supplies

This compound is commonly detected in chlorinated drinking water supplies, where it forms as a disinfection byproduct (DBP). wikipedia.orgnih.gov The formation of this compound occurs when chlorine, used for water treatment to eliminate pathogens, reacts with naturally occurring organic substances and bromide ions present in the source water. nih.govepa.gov The levels of this compound in treated drinking water can vary, typically ranging from less than 1 to 10 µg/l, although higher concentrations have been observed in some locations. nih.gov In contrast, concentrations in untreated, natural water sources are generally below 1 µg/l. nih.gov

Factors influencing the concentration of this compound in drinking water include the source of the water (surface water sources like rivers and lakes are more likely to contain precursors than well or spring water), temperature, the amount of plant material in the water, and the quantity of chlorine added during treatment. epicwaterfilters.comcdc.gov Studies have shown that heating water can reduce trihalomethane levels, including this compound, with reductions observed as a function of temperature and heating time. For example, heating tap water containing 35.9 µg/l of this compound at 80°C for 1 minute reduced the level to 21.3 µg/l, while boiling for 5 minutes further decreased it to 6.8 µg/l. nih.gov

Some studies have reported average this compound concentrations in specific locations. In Lubbock, TX, the average concentration in tap water was less than 0.1 µg/l. nih.gov In a Swedish community, tap water levels ranged from 0.24 to 0.34 µg/l, and this compound was not detected when the disinfectant was briefly changed from chlorine to chlorine dioxide. nih.gov In Hawali city, Kuwait, this compound concentrations in potable water are occasionally found above 100 µg/l, which is the WHO guideline limit for this compound. whiterose.ac.uk Research in Kuwait indicated that groundwater, containing bromide, contributes to this compound formation during potable water production, and recarbonated water sources also contained notable amounts of this compound (30 µg/l) before reaching consumers. whiterose.ac.uk

The U.S. Environmental Protection Agency (EPA) recommends that drinking water levels for this compound should not exceed 0.7 parts per million (ppm), which is equivalent to 700 µg/l. cdc.govcdc.gov The World Health Organization (WHO) has established a guideline limit for this compound in drinking water at 100 µg/L. nih.govwhiterose.ac.uk

Detection of this compound in Swimming Pool Waters

This compound is also detected in swimming pool waters, where it is formed as a disinfection byproduct, similar to drinking water. wikipedia.orgepicwaterfilters.comspectralightuv.com The reaction between disinfectants (primarily chlorine or bromine) and organic matter, including substances introduced by swimmers like sweat, urine, and skin cells, leads to the formation of DBPs, including this compound. spectralightuv.comesr.cri.nz

This compound tends to predominate in the mixture of disinfection by-products in pools that utilize bromine for disinfection. isglobal.org In pools disinfected with bromine, this compound concentrations can be significantly higher compared to chlorinated pools. isglobal.orgnih.gov For instance, bromination of water in a Swedish public swimming pool at a concentration of 3 mg bromine/l resulted in a this compound concentration of 400 µg/l. nih.gov In covered swimming pools in Bremen, Germany, pools using a mixed source of river and groundwater had this compound levels around 45 µg/l, with a range of means from 0.5–12 µg/l and a total range of ND-88 µg/l. nih.gov Pools using only groundwater had much lower or undetectable levels, with a total range of ND-0.2 µg/l. nih.gov

Studies have shown that this compound is also present in the air of swimming pools, with concentrations correlating to the levels in the water. isglobal.org However, airborne concentrations represent only a fraction (approximately 6-11%) of the theoretically expected concentrations based on water levels. isglobal.org this compound is the main trihalomethane produced in beachfront saltwater swimming pools, with concentrations reported as high as 1.2 ppm (1200 µg/L). wikipedia.org Concentrations in freshwater pools are significantly lower, approximately 1000 times less. wikipedia.org

Concentrations in Marine Environments and Coastal Areas

Marine environments are significant natural sources of this compound. nih.govcopernicus.org this compound is a major component of the organohalides produced by marine algae and phytoplankton containing the enzyme bromoperoxidase. nih.govcopernicus.orgresearchgate.net Coastal areas generally exhibit higher this compound sources compared to the open ocean. copernicus.orgresearchgate.net

This compound has been detected in Pacific seawater samples. nih.gov The oceanic production and emission of this compound from the ocean surface to the atmosphere are spatially and temporally variable. geomar.de Highest concentrations in marine waters are typically found in coastal regions where natural production is believed to be predominant. geomar.de

Modeling studies, such as those using the global three-dimensional ocean biogeochemistry model MPIOM-HAMOCC, simulate this compound cycling in the ocean and emissions into the atmosphere. copernicus.orgresearchgate.net These models show that simulated surface concentrations of CHBr₃ can match observations well. copernicus.orgresearchgate.net The transport of CHBr₃ from coastal areas can considerably alter open ocean this compound concentrations, particularly in northern sub-polar and polar regions. copernicus.orgresearchgate.net

Industrial activities can also contribute to this compound inputs into the marine environment. geomar.de Discharges from ballast water, power plant cooling water, desalination brine, and wastewater effluent from seawater toilets can contain this compound. geomar.de Ballast water has shown generally higher DBP concentrations, including this compound, compared to other industrial sources, with a mean concentration of 247 µg/L detected in some analyses. geomar.de Power station effluents have also been reported to contain this compound, with average concentrations varying depending on the specific process and location. geomar.de

This compound Abundance in the Arctic Atmosphere

This compound is a significant contributor to gaseous organic bromine in the Arctic troposphere. nasa.govescholarship.org Measurements in the Arctic atmosphere have shown that this compound can be the dominant brominated organic species. nasa.govescholarship.org During March and April 1983, measurements in the Arctic, including at the geographic North Pole, found this compound mixing ratios ranging from 2 to 46 pptv. nasa.govescholarship.org this compound accounted for approximately 38 ± 10 percent of the gaseous organic bromine in the Arctic troposphere during this period. nasa.govescholarship.org

Biogenic production of this compound by ice algae is considered a potentially important contributor to atmospheric this compound levels in the Polar Regions. cambridge.org Studies in the Antarctic have measured this compound concentrations in slush-layer water (5.5 ± 2.4 pmol l⁻¹) and under-ice water (10.9 ± 3.5 pmol l⁻¹), indicating its presence in ice-covered seas. cambridge.org Elevated concentrations of this compound have also been observed in Arctic sea ice (32-266 ng L⁻¹ by liquid water volume) and seawater (~20 ng L⁻¹) at the ice-water interface, associated with emission from ice microalgae. odu.edu High this compound concentrations were also found in sea ice at the snow-ice interface (336-367 ng L⁻¹) and in the overlying snowpack (492-1260 ng L⁻¹). odu.edu

While ice algae are a source, surface seawater is considered the most significant reservoir for atmospheric this compound in the Arctic during both winter and spring. odu.edu Coastal algae belts also produce this compound in the Eastern Arctic Ocean. ifremer.fr Elevated this compound concentrations in areas like Isfjorden suggest additional sources, potentially from seawater chlorination. ifremer.fr

Tropical this compound Chemistry and Transport in Atmospheric Models

In tropical regions, this compound plays a role as a very short-lived substance (VSLS) that can transport bromine to the upper troposphere and lower stratosphere, potentially influencing ozone chemistry. core.ac.uknoaa.gov Emissions in the tropics are transported into the upper atmosphere more rapidly than emissions from higher latitudes. copernicus.orgresearchgate.net

Oceanic this compound is the major source of organic bromine to the atmosphere globally. core.ac.uknoaa.gov In the tropics, there is evidence of this compound production throughout the open ocean, linked to the deep chlorophyll (B73375) maximum within the tropical thermocline. core.ac.uk Equatorial upwelling can bring this subsurface CHBr₃ to the surface, increasing concentrations in the mixed layer and driving oceanic emissions that support elevated atmospheric concentrations locally. core.ac.uk

Atmospheric maxima of CHBr₃ are observed in the marine boundary layer over the equatorial Pacific and tropical Atlantic, which are thought to reflect regionally enhanced biogenic production. core.ac.uk Studies using coupled ocean-atmosphere models, such as NorESM2, simulate the natural marine this compound emissions and their impact on the atmosphere. copernicus.orgresearchgate.net These models indicate that annual mean sea-to-air fluxes are mostly positive, driven by oceanic concentrations, sea surface temperature, and wind speed, with variability depending on season and location. copernicus.orgresearchgate.net In the tropical West Pacific, a region identified as a hotspot for oceanic bromine delivery to the stratosphere, wind speed is a primary driver for CHBr₃ fluxes annually. copernicus.orgresearchgate.net

The transport of CHBr₃ into the stratosphere occurs mostly via the tropical tropopause, and current estimates suggest this pathway contributes significantly to stratospheric bromine. noaa.gov While tropical VSLS sources are the main contributors to this injection pathway, anthropogenic sources at mid-latitudes may also play a role in the amount of CHBr₃ transported into the stratosphere over the Northern Hemisphere mid-latitudes. noaa.gov

Data Tables

| Source Type | Location | This compound Concentration Range (µg/l) | Reference |

| Treated Drinking Water | Various Locations | <1 - 10 (typically) | nih.gov |

| Untreated Water | Various Locations | <1 (typically) | nih.gov |

| Tap Water | Lubbock, TX | <0.1 (average) | nih.gov |

| Tap Water | Swedish Community | 0.24 - 0.34 | nih.gov |

| Potable Water | Hawali City, Kuwait | Occasionally >100 | whiterose.ac.uk |

| Recarbonated Water | Doha blending facility, Kuwait | 30 | whiterose.ac.uk |

| Swimming Pool Water Type | Disinfection Method | This compound Concentration Range (µg/l) | Reference |

| Public Swimming Pool | Bromination | 400 | nih.gov |

| Covered Pools (Mixed Source) | Not specified | 0.5 - 12 (mean range), ND-88 (total range) | nih.gov |

| Covered Pools (Groundwater) | Not specified | ND-0.1 (mean range), ND-0.2 (total range) | nih.gov |

| Beachfront Saltwater Pools | Not specified | Up to 1200 (1.2 ppm) | wikipedia.org |

| Freshwater Pools | Not specified | ~1000 times lower than saltwater pools | wikipedia.org |

| Arctic Environment Component | This compound Concentration | Units | Reference |

| Arctic Troposphere (air) | 2 - 46 | pptv | nasa.govescholarship.org |

| Antarctic Slush-layer water | 5.5 ± 2.4 | pmol l⁻¹ | cambridge.org |

| Antarctic Under-ice water | 10.9 ± 3.5 | pmol l⁻¹ | cambridge.org |

| Arctic Sea Ice | 32 - 266 | ng L⁻¹ | odu.edu |

| Arctic Seawater (ice-water interface) | ~20 | ng L⁻¹ | odu.edu |

| Arctic Sea Ice (snow-ice interface) | 336 - 367 | ng L⁻¹ | odu.edu |

| Arctic Snowpack | 492 - 1260 | ng L⁻¹ | odu.edu |

Toxicological Research on Bromoform

Mechanisms of Bromoform Toxicity

The toxicity of this compound is understood to involve its metabolism into reactive intermediates. The primary targets of this compound toxicity identified in animal studies and limited human observations include the liver, kidneys, and central nervous system. cdc.govcdc.gov

Hepatic Toxicity and Hepatocellular Alterations Induced by this compound Exposure

Studies in laboratory animals have consistently reported liver damage following this compound exposure. Both inhalation and oral routes of exposure have been shown to induce hepatic injury. cdc.govcdc.gov For instance, exposure of rats to 240 ppm of this compound for 10 days resulted in dystrophic and vascular changes in the liver, along with altered hepatic metabolism. cdc.govcdc.gov Longer-term exposure (2 months) to lower concentrations (24 ppm) also led to hepatic changes such as decreased blood clotting and impaired glycogenesis in rats. cdc.govcdc.gov Oral administration of this compound to mice at doses of 50 and 250 mg/kg/day for 14 days resulted in liver damage. sanei.or.jp Intermediate-duration oral studies in rats have identified the liver as the most sensitive target organ, with effects like fatty changes, hepatocellular vacuolization, and swelling observed at doses as low as 50 mg/kg (5 days/week for 13 weeks). cdc.gov Focal necrosis has been observed at higher oral doses. cdc.gov Chronic oral exposure in rats and female mice also led to fatty degeneration of the liver. sanei.or.jp

Here is a summary of hepatic effects observed in animal studies:

| Species | Route of Exposure | Dose/Concentration | Duration | Observed Hepatic Effects | Source |

| Rat | Inhalation | 240 ppm | 10 days | Dystrophic and vascular changes, altered metabolism | cdc.govcdc.gov |

| Rat | Inhalation | 24 ppm | 2 months | Decreased blood clotting, impaired glycogenesis | cdc.govcdc.gov |

| Mouse | Oral (gavage) | 50, 250 mg/kg/day | 14 days | Liver damage | sanei.or.jp |

| Rat | Oral (gavage) | ≥50 mg/kg (5 days/week) | 13 weeks | Fatty changes, hepatocellular vacuolization and swelling | sanei.or.jpcdc.gov |

| Rat | Oral (gavage) | 100, 200 mg/kg (5 days/week) | 103 weeks | Fatty degeneration | sanei.or.jp |

| Mouse | Oral (gavage) | 100, 200 mg/kg (5 days/week) | 103 weeks | Fatty degeneration (female mice) | sanei.or.jp |

Renal Toxicity and Kidney Injury Associated with this compound

Kidney injury has also been associated with this compound exposure in animal studies. Similar to hepatic effects, renal effects have been observed following both inhalation and oral exposure. cdc.govcdc.gov Exposure of rats to 240 ppm this compound for 10 days resulted in dystrophic and vascular changes in the kidney and altered renal filtration. cdc.govcdc.gov A 2-month exposure to 24 ppm led to proteinuria and decreased creatinine (B1669602) clearance in rats. cdc.govcdc.gov While some studies have not consistently found renal effects, others have reported kidney damage. cdc.gov For instance, oral administration of 289 mg/kg/day this compound to mice for 14 days resulted in kidney damage. sanei.or.jp Toxic nephropathy was observed in rats and mice exposed to 250 mg/kg (179 mg/kg/day) for 13 weeks and in mice receiving gavage doses of 100 mg/kg (71 mg/kg/day) for 2 years. cdc.gov this compound has been noted as a less potent renal toxicant compared to other trihalomethanes like dichlorobromomethane and chloroform. acgih.org

Here is a summary of renal effects observed in animal studies:

| Species | Route of Exposure | Dose/Concentration | Duration | Observed Renal Effects | Source |

| Rat | Inhalation | 240 ppm | 10 days | Dystrophic and vascular changes, altered filtration | cdc.govcdc.gov |

| Rat | Inhalation | 24 ppm | 2 months | Proteinuria, decreased creatinine clearance | cdc.govcdc.gov |

| Mouse | Oral (gavage) | 289 mg/kg/day | 14 days | Kidney damage | sanei.or.jp |

| Rat | Oral (gavage) | 250 mg/kg (179 mg/kg/day) | 13 weeks | Toxic nephropathy | cdc.gov |

| Mouse | Oral (gavage) | 250 mg/kg (179 mg/kg/day) | 13 weeks | Toxic nephropathy | cdc.gov |

| Mouse | Oral (gavage) | 100 mg/kg (71 mg/kg/day) | 2 years | Toxic nephropathy | cdc.gov |

Central Nervous System (CNS) Effects of this compound Exposure

Exposure to this compound can lead to effects on the central nervous system. cdc.goviarc.fr In humans and animals, acute exposure to high levels via inhalation or ingestion can cause nervous system effects, including the slowing down of brain functions. in.govatamankimya.com In animal studies, inhalation of high concentrations (7,000 ppm or above) has been observed to cause rapid and profound CNS depression, leading to deep sedation and even death in dogs. cdc.govcdc.gov This is thought to be a non-specific anesthetic effect similar to other volatile halocarbons. cdc.gov Intermediate and chronic oral studies in animals have also reported lethargy at doses of this compound ≥100 mg/kg (5 days/week; 71 mg/kg/day). cdc.gov Chronic oral exposure in animal studies indicates effects on the central nervous system. in.govatamankimya.com

Molecular Mechanisms of this compound Biotransformation and Metabolism

This compound is metabolized in the liver, primarily by cytochrome P450 oxidases. tandfonline.comresearchgate.net The metabolism of this compound is similar to that of other trihalomethanes. epa.gov Primary products of this metabolism include carbon monoxide and carbon dioxide. tandfonline.comresearchgate.net In vitro and in vivo studies have shown that this compound is metabolized by cytochromes P450 to ultimately form carbon monoxide. acgih.org While detailed studies on the biotransformation of this compound are limited, it is believed that the toxicity to the liver and kidneys involves metabolism to reactive intermediates. cdc.govcdc.gov Potential metabolic pathways suggested for related brominated trihalomethanes include oxidative metabolism by CYP2E1, leading to dihalocarbonyls, and reductive dehalogenation under low oxygen conditions, producing reactive dihalomethyl free radicals. cdc.govgezondheidsraad.nlcanada.ca Glutathione-dependent metabolism may also lead to DNA-reactive intermediates. cdc.gov

Oxidative Stress and Free Radical Formation in this compound Toxicity

Oxidative stress and the formation of free radicals are implicated in the toxicity of this compound. Radical formation from this compound has been detected during incubation with rat hepatocytes in vitro and in the liver of rats exposed in vivo. cdc.govacgih.org While metabolism to free radicals may represent a minor pathway quantitatively, it is considered potentially important for the toxic and carcinogenic mechanisms of this compound. cdc.govepa.gov Peroxidation of cellular lipids has been observed in rat kidney slices incubated with this compound in vitro. epa.gov The formation of this compound in some biological systems, such as marine algae, appears to be related to oxidative stress involving hydrogen peroxide and haloperoxidase enzymes. researchgate.netresearchgate.net

Reproductive and Developmental Toxicology of this compound

Research has also explored the potential effects of this compound on reproductive and developmental outcomes, primarily through studies in animal models and epidemiological investigations related to drinking water contaminants.

Impact of this compound on Fertility and Reproductive Outcomes in Animal Models

Studies in animal models have investigated the impact of this compound exposure on fertility and reproductive parameters. A reproductive toxicity study in Swiss CD-1 mice using a two-generation continuous breeding protocol evaluated the effects of this compound administered by oral gavage. ornl.govnih.gov In this study, male and female mice were exposed to varying doses of this compound. ornl.govnih.gov

The results indicated that while there was some evidence of toxicity at higher doses, such as reduced body weight in dams and hepatocellular degeneration in F1 males, there was generally no apparent effect of treatment on key reproductive endpoints in the F0 generation, including fertility, litters per pair, live pups per litter, proportion of live births, sex of live pups, or pup body weights. ornl.govnih.gov

In the F1 generation of the mouse study, male and female mice receiving the highest dose showed increased relative liver weights and decreased relative kidney weights. ornl.govnih.gov Postnatal survival was significantly decreased in the high-dose F1 group. ornl.govnih.gov However, no other effects on fertility or reproduction were observed in the F1 generation. ornl.govnih.gov

Another study in rats administered this compound by oral gavage during gestation did not observe significant alterations in the number of resorption sites, fetuses per litter, fetal body weights, fetal malformations, or visceral anomalies in the offspring. acgih.orgornl.gov

Below is a summary of key reproductive/developmental findings in animal studies:

| Species | Exposure Route | Dose (mg/kg/day) | Key Findings | Citation(s) |

| Rat | Oral Gavage | Up to 200 | No significant alterations in reproductive or developmental parameters in offspring. | acgih.orgornl.gov |

| Mouse | Oral Gavage | 50, 100, 200 | No treatment-related changes in F0 reproductive endpoints; decreased postnatal survival at high dose in F1. | ornl.govnih.gov |

| Mouse | Oral Gavage | 50, 100, 200 | Increased relative liver/decreased relative kidney weights in F1 adults at high dose; hepatocellular degeneration. | ornl.govnih.gov |

Associations between Drinking Water Contaminants, Including this compound, and Adverse Pregnancy Outcomes

Epidemiological studies have explored potential associations between exposure to drinking water contaminants, such as trihalomethanes including this compound, and adverse pregnancy outcomes in humans. These studies are often complex because exposure is typically to a mixture of disinfection by-products (DBPs) present in chlorinated water. cdc.govca.gov

Some epidemiological observations have suggested an association between chlorinated drinking water exposure and adverse pregnancy outcomes. Studies have investigated potential links between exposure to THMs in drinking water and outcomes such as stillbirth, miscarriage, premature delivery, intrauterine growth retardation, low birth weight, and small for gestational age. iwaponline.com

A multicenter case-control study in Italy found that mean concentrations of this compound and dibromochloromethane in drinking water were significantly different for cases of preterm deliveries compared to controls. Another study examining trihalomethane exposure and spontaneous abortion in pregnant women found that while high total trihalomethane levels were associated with an increased risk of spontaneous abortion, among individual THMs, only high bromodichloromethane (B127517) exposure showed a significant association. ca.govoup.com

Immunological Effects of this compound

Studies investigating the immunological effects of this compound in humans or animals following inhalation exposure have not been readily available in the located literature. epa.govcdc.gov However, one study in mice exposed orally to this compound at 125 mg/kg/day noted impaired immune function, occurring at the same dose level as liver effects. cdc.govnih.gov

Dose-Response Relationships and Risk Assessment of this compound Exposure

Toxicological studies in animals have helped to establish dose-response relationships for this compound, providing the basis for risk assessment and the derivation of guidance values. The liver and kidney are consistently identified as target organs for this compound toxicity across different exposure durations and routes. epa.govcdc.govcdc.govepa.gov

Acute and Chronic Exposure Levels and Associated Health Effects

Exposure to this compound can lead to a range of health effects depending on the dose and duration.

Acute Exposure (≤ 14 days): High levels of this compound exposure through inhalation or ingestion in both humans and animals can cause central nervous system depression, leading to effects such as slowed brain function, sedation, narcosis, and unconsciousness. epa.govepa.gov Liver and kidney injury have also been observed in animals after short-term inhalation or oral exposure to high levels. epa.govcdc.govepa.gov In rats, exposure to 240 ppm of this compound for 10 days resulted in dystrophic and vascular changes in the liver and kidney. cdc.gov Studies in mice exposed orally for 14 days identified a Lowest-Observed-Adverse-Effect Level (LOAEL) of 145 mg/kg/day for centrilobular pallor in the liver, with a No-Observed-Adverse-Effect Level (NOAEL) of 72 mg/kg/day. cdc.gov The threshold for liver effects in acute oral studies appears to be between 50 and 125 mg/kg/day. nih.gov

Chronic Exposure (≥ 365 days): Long-term animal studies indicate effects on the liver, kidney, and central nervous system from chronic oral exposure to this compound. epa.gov Chronic oral exposure to this compound has resulted in increased incidences of intestinal tumors in female rats. nih.govepa.gov Liver injury, characterized by hepatocellular vacuolization, has been observed in rats administered this compound orally for 2 years at a LOAEL of 100 mg/kg (5 days/week). cdc.govcdc.gov

Here is a summary of some observed health effects at different exposure levels in animal studies:

| Exposure Duration | Species | Route | Exposure Level | Observed Effect | Source |

| Acute (10 days) | Rats | Inhalation | 240 ppm | Dystrophic and vascular changes in liver/kidney | cdc.gov |

| Acute (14 days) | Mice | Oral | 145 mg/kg/day (LOAEL) | Centrilobular pallor (liver) | cdc.gov |

| Acute (14 days) | Mice | Oral | 72 mg/kg/day (NOAEL) | No observed adverse effects | cdc.gov |

| Acute | Animals | Oral | 50-125 mg/kg/day (Threshold) | Liver effects | nih.gov |

| Chronic (2 years) | Rats | Oral | 100 mg/kg (5 days/week) (LOAEL) | Hepatocellular vacuolization (liver) | cdc.govcdc.gov |

| Chronic | Female Rats | Oral | Not specified | Increased intestinal tumors | nih.govepa.gov |

Reference Doses (RfD) and Maximum Residue Limits (MRL) for this compound

Reference Doses (RfDs) and Minimal Risk Levels (MRLs) are established to provide estimates of daily exposure levels that are unlikely to cause appreciable non-cancer health effects over a lifetime (RfD) or specific exposure durations (MRL). cdc.govepa.govnih.gov

An acute-duration oral MRL of 0.7 mg/kg/day has been derived for this compound based on a NOAEL of 72 mg/kg/day for centrilobular pallor in mice. cdc.gov An intermediate-duration oral MRL of 0.2 mg/kg/day is based on a NOAEL of 50 mg/kg for hepatocellular vacuolization in rats. cdc.gov A chronic-duration oral MRL of 0.02 mg/kg/day has been derived based on a LOAEL of 100 mg/kg for hepatocellular vacuolization in rats. cdc.govmichigan.gov

The U.S. EPA's Integrated Risk Information System (IRIS) lists a chronic oral Reference Dose (RfD) for this compound of 2 x 10⁻² mg/kg-day, based on hepatic lesions in rats. epa.govepa.gov This RfD is derived from a NOEL (No-Observed-Effect Level) of 1.79 x 10¹ mg/kg-day. epa.gov

Maximum Residue Limits (MRLs) for this compound in food are also relevant, particularly in the context of its potential presence in animal products. As of recent information, there appear to be no established Codex MRLs specifically for this compound, although this is an area under consideration, particularly concerning its potential use in veterinary medicine. nzagrc.org.nzfao.org Some guidelines for total trihalomethanes in drinking water exist, which include this compound. For example, the WHO has a guideline value of 100 µg/L for this compound in drinking water, and the US EPA enforces a maximum contaminant level of 100 µg/L for total THMs in drinking water. foodlegal.com.au

Here is a summary of some established Reference Doses and Minimal Risk Levels:

| Guideline Type | Exposure Duration | Value (mg/kg/day) | Basis | Source |

| Oral MRL | Acute | 0.7 | Centrilobular pallor in mice (NOAEL) | cdc.gov |

| Oral MRL | Intermediate | 0.2 | Hepatocellular vacuolization in rats (NOAEL) | cdc.gov |

| Oral MRL | Chronic | 0.02 | Hepatocellular vacuolization in rats (LOAEL) | cdc.govmichigan.gov |

| Oral RfD | Chronic | 0.02 | Hepatic lesions in rats (NOEL) | epa.govepa.gov |

Uncertainty Factors in this compound Risk Assessment

Uncertainty factors (UFs) are applied in the derivation of RfDs and MRLs to account for various uncertainties in extrapolating from experimental data to potential human health effects. cdc.govnih.gov These factors are intended to provide a margin of safety. Common uncertainty factors include those for:

Interspecies variability: To account for potential differences in sensitivity between animals and humans. A factor of 10 is typically used. cdc.govcdc.govornl.gov

Intraspecies variability: To account for variability in sensitivity within the human population. A factor of 10 is typically used. cdc.govcdc.govornl.gov

Extrapolation from less-than-lifetime exposure: Used when data from subchronic studies are used to derive a chronic value. A factor of 10 may be used. ornl.gov

Extrapolation from LOAEL to NOAEL: Used when an MRL or RfD is based on a LOAEL rather than a NOAEL. A factor of 3 or 10 may be used. cdc.govcdc.gov

For the chronic oral MRL of 0.02 mg/kg/day, an uncertainty factor of 300 was used, comprising factors for animal to human extrapolation (10), human variability (10), and the use of a minimal LOAEL (3), along with a modifying factor of 10 to account for a lower LOAEL identified in a 13-week study. cdc.govmichigan.gov The chronic oral RfD of 0.02 mg/kg-day utilized a composite uncertainty factor of 1000, including factors for animal to human extrapolation (10), interhuman variability (10), and an additional factor of 10 for using data from a subchronic study. epa.govornl.gov

Analytical Methodologies for Bromoform Detection and Quantification

Sample Preparation Techniques for Bromoform Analysis in Diverse Matrices